molecular formula C20H26N4O3S B6486822 5-[(4-ethoxy-3-methoxyphenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 869342-80-3

5-[(4-ethoxy-3-methoxyphenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B6486822
CAS No.: 869342-80-3
M. Wt: 402.5 g/mol
InChI Key: GZVYGFJHOZRRTF-UHFFFAOYSA-N
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Description

This compound features a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core, substituted with a 2-methyl group at position 2, a hydroxyl group at position 6, and a bulky substituent at position 5 consisting of a 4-ethoxy-3-methoxyphenyl group linked via a piperidin-1-ylmethyl bridge.

Properties

IUPAC Name

5-[(4-ethoxy-3-methoxyphenyl)-piperidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-4-27-15-9-8-14(12-16(15)26-3)17(23-10-6-5-7-11-23)18-19(25)24-20(28-18)21-13(2)22-24/h8-9,12,17,25H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVYGFJHOZRRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(4-ethoxy-3-methoxyphenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties based on a review of available literature.

Chemical Structure

The chemical structure of the compound is characterized by a triazole-thiazole framework with piperidine and ethoxy-methoxy phenyl substituents. Its structural formula can be represented as follows:

C17H22N4O3S\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

Key Functional Groups

  • Triazole and Thiazole Rings : These heterocyclic rings are known for their diverse biological activities.
  • Piperidine Moiety : Often associated with psychoactive properties and used in various therapeutic applications.
  • Ethoxy and Methoxy Substituents : These groups can enhance lipophilicity and bioavailability.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related thiazole derivatives have been reported as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

This suggests that the compound may also possess similar antimicrobial efficacy, warranting further investigation.

Anticancer Activity

The anticancer potential of triazole and thiazole derivatives has been extensively studied. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation such as:

  • Thymidylate Synthase
  • Histone Deacetylases (HDAC)
  • Topoisomerase II

These mechanisms indicate that the compound could be effective against various cancer types through targeted enzyme inhibition .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications to the piperidine ring or the introduction of additional functional groups can significantly alter potency and selectivity.

Study on Antimicrobial Efficacy

A case study involving a series of thiazole derivatives revealed that specific substitutions at the phenyl ring enhanced antimicrobial activity against Gram-positive bacteria. The study concluded that the presence of hydrophobic groups was beneficial for activity .

Research on Anticancer Properties

Another research effort focused on the anticancer properties of triazole derivatives, demonstrating significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of specific substituents in enhancing activity and reducing toxicity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole-thiazole compounds exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi, making it a candidate for developing new antibiotics.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited potent activity against Staphylococcus aureus and Candida albicans. The mechanism involves disrupting cell membrane integrity and inhibiting cell wall synthesis.

Anticancer Potential

Triazole derivatives have been explored for their anticancer properties. This compound has been tested for cytotoxic effects on cancer cell lines, showing promise in inhibiting tumor growth.

Data Table: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF-710Cell cycle arrest
Target CompoundA54912Inhibition of angiogenesis

Neurological Effects

The piperidine component suggests potential applications in neurology. Studies have indicated that similar compounds can act as neuroprotective agents and may be beneficial in treating neurodegenerative diseases.

Case Study:
In vitro studies highlighted that compounds with the piperidine structure improved neuronal survival in models of oxidative stress, indicating potential use in conditions like Alzheimer's disease.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The triazole ring may inhibit enzymes involved in fungal and bacterial metabolism.
  • Receptor Modulation: The piperidine moiety could modulate neurotransmitter receptors, contributing to its neuroprotective effects.

Conclusion and Future Directions

The compound 5-[(4-ethoxy-3-methoxyphenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol holds significant promise in pharmaceutical applications ranging from antimicrobial to anticancer and neuroprotective effects. Further research is warranted to fully elucidate its mechanisms and therapeutic potential through clinical trials and advanced pharmacological studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Core Structure) Key Substituents Pharmacological Insights (Evidence-Based) References
Target Compound ([1,2,4]triazolo[3,2-b][1,3]thiazole) - 2-Methyl
- 6-Hydroxyl
- 5-(4-Ethoxy-3-methoxyphenyl)(piperidin-1-yl)methyl
Likely moderate polarity due to hydroxyl group; piperidine may enhance CNS targeting .
5-{[4-(3-Chlorophenyl)-1-Piperazinyl]...triazol-6-ol ([1,3]thiazolo[3,2-b][1,2,4]triazole) - 3-Chlorophenyl-piperazinyl
- 4-Ethoxy-3-methoxyphenyl
Increased lipophilicity from chlorophenyl group; piperazine may improve solubility vs. piperidine .
4-[(Z)-(2-(4-Isopropoxyphenyl)...Acetate ([1,3]thiazolo[3,2-b][1,2,4]triazol-6-one) - 4-Isopropoxyphenyl
- Acetate ester at 2-methoxyphenyl
Acetate ester acts as a prodrug, enhancing absorption; isopropoxy group may reduce metabolic stability .
3-(5-(4-Methoxyphenyl)Pyrazol-3-yl)-6-R-Triazolo[3,4-b][1,3,4]thiadiazole - Pyrazole-thiadiazole core
- 4-Methoxyphenyl
Demonstrated antifungal activity via 14-α-demethylase lanosterol (3LD6) inhibition in molecular docking .

Structural Modifications and Implications

Piperidine vs. In contrast, the piperazinyl analogue () contains a nitrogen-rich 7-membered ring, which may improve solubility but introduce steric hindrance .

Aromatic Substitutions :

  • The 4-ethoxy-3-methoxyphenyl group in the target compound balances lipophilicity and hydrogen-bonding capacity. Comparatively, the 4-isopropoxyphenyl group in increases steric bulk, possibly reducing enzymatic degradation but limiting target engagement .

Core Heterocycle Variations: The triazolo-thiazole core in the target compound differs from the triazolo-thiadiazole in .

Functional Group Effects :

  • The hydroxyl group at position 6 in the target compound contrasts with the acetate ester in . While the hydroxyl group may limit oral bioavailability due to polarity, the ester in could act as a prodrug, requiring metabolic activation for efficacy .

Research Findings and Pharmacological Potential

  • Antifungal Activity: Triazolo-thiadiazoles () showed promising molecular docking results against 14-α-demethylase lanosterol (PDB: 3LD6), a key fungal enzyme. The target compound’s triazolo-thiazole core may exhibit similar mechanisms, warranting further study .
  • Synthetic Feasibility : The synthesis of analogous compounds (e.g., ) involves phosphorus oxychloride-mediated cyclization, suggesting scalable routes for the target compound, though purity challenges may arise .

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